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Indium tin oxide (In1.69Sn0.15O2.85) - 71243-84-0

Indium tin oxide (In1.69Sn0.15O2.85)

Catalog Number: EVT-1590548
CAS Number: 71243-84-0
Molecular Formula: In2O5Sn
Molecular Weight: 428.34 g/mol
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Product Introduction

Overview

Indium tin oxide, specifically represented by the formula In1.69_{1.69}Sn0.15_{0.15}O2.85_{2.85}, is a transparent conducting oxide that has garnered significant attention in various fields due to its unique combination of electrical and optical properties. This compound is primarily composed of indium oxide and tin oxide, where tin acts as a dopant to enhance the electrical conductivity of indium oxide. Indium tin oxide is widely used in applications such as touch screens, solar cells, and various optoelectronic devices due to its high transparency in the visible spectrum and good electrical conductivity.

Source and Classification

Indium tin oxide is classified as a metal oxide semiconductor. It is synthesized through various methods, including sol-gel processes, chemical vapor deposition, and sputtering techniques. The compound's properties can be tailored by adjusting the ratio of indium to tin, as well as the synthesis conditions.

Synthesis Analysis

Methods

  1. Sol-Gel Process: This method involves mixing indium chloride and tin chloride in a solvent to form a gel, which is then heated to produce thin films of indium tin oxide. For instance, a typical sol-gel synthesis involves mixing 0.5 g of indium chloride with 0.025 g of tin chloride in methanol, followed by gelation and annealing at high temperatures to achieve desired properties .
  2. Chemical Vapor Deposition: Indium tin oxide nanowires can be synthesized using this method, where precursors are vaporized and deposited onto a substrate. The vapor-liquid-solid mechanism allows for the growth of nanowires with high crystallinity .
  3. Sputtering Techniques: Indium tin oxide can be deposited onto substrates using magnetron sputtering, which allows for precise control over film thickness and composition .

Technical Details

The choice of synthesis method significantly affects the morphology, crystallinity, and electrical properties of the resulting indium tin oxide films or structures. For example, sol-gel derived films typically exhibit high homogeneity and transparency, while chemical vapor deposition can yield nanostructured materials with enhanced surface area.

Molecular Structure Analysis

Structure

Indium tin oxide exhibits a cubic crystal structure typical of metal oxides, where indium ions occupy specific lattice positions along with tin ions substituting for some indium ions. This substitution is crucial for enhancing the material's conductivity.

Data

  • Lattice Parameters: The lattice constant can vary depending on the doping level; for In1.69_{1.69}Sn0.15_{0.15}O2.85_{2.85}, it typically falls within the range of 10-11 Å.
  • Crystallinity: X-ray diffraction analysis often reveals sharp peaks corresponding to the cubic phase of indium tin oxide, indicating high crystallinity.
Chemical Reactions Analysis

Reactions

The synthesis of indium tin oxide involves several key reactions depending on the method used:

  1. Sol-Gel Process:
    InCl3+SnCl2+solventgelIn2O3+SnO2\text{InCl}_3+\text{SnCl}_2+\text{solvent}\rightarrow \text{gel}\rightarrow \text{In}_2\text{O}_3+\text{SnO}_2
  2. Chemical Vapor Deposition:
    In2O3+SnO2In1xSnxO2\text{In}_2\text{O}_3+\text{SnO}_2\rightarrow \text{In}_{1-x}\text{Sn}_x\text{O}_2
  3. Sputtering:
    The bombardment of target materials leads to ejection and deposition on substrates forming thin films.

Technical Details

The reactions are influenced by temperature, pressure, and precursor concentrations, which dictate the final properties of the indium tin oxide material.

Mechanism of Action

Process

The mechanism behind the conductivity in indium tin oxide involves charge carriers (electrons) that are generated due to oxygen vacancies created during the synthesis process or through doping with tin. The presence of these vacancies facilitates electron mobility within the crystal lattice.

Data

  • Carrier Concentration: Typically ranges from 102010^{20} to 1021 cm310^{21}\text{ cm}^{-3}, depending on synthesis conditions.
  • Resistivity: Values can be as low as 104Ωm10^{-4}\Omega\cdot m, indicating excellent conductivity.
Physical and Chemical Properties Analysis

Physical Properties

  • Transparency: Indium tin oxide exhibits high transparency (>80%) in the visible light spectrum.
  • Electrical Conductivity: High conductivity makes it suitable for various electronic applications.

Chemical Properties

  • Stability: Indium tin oxide is stable under ambient conditions but can degrade under extreme environments.
  • Reactivity: It can react with acids or bases but generally shows good resistance to corrosion.
Applications

Indium tin oxide finds extensive use in:

  • Electronics: As a transparent electrode in touch screens and liquid crystal displays.
  • Solar Cells: Used as an electrode material due to its excellent light transmission and conductivity.
  • Sensors: Employed in humidity sensors due to its sensitivity to environmental changes.
  • Optoelectronics: Utilized in light-emitting diodes and photodetectors due to its optical properties.

The versatility and unique properties of indium tin oxide make it an essential material in modern technology across various scientific fields.

Synthesis and Advanced Manufacturing Methodologies

Solid-State Reaction Optimization for Stoichiometric Control

Solid-state synthesis of In₁.₆₉Sn₀.₁₅O₂.₈₅ involves high-temperature reactions between indium oxide (In₂O₃) and tin oxide (SnO₂) powders. Precise stoichiometric control is achieved by optimizing the mixing ratio, reaction temperature, and dwell time. Typically, a 90:10 wt% ratio of In₂O₃:SnO₂ is used, corresponding to the In₁.₆₉Sn₀.₁₅O₂.₈₅ phase [1] [4]. The reaction proceeds as:In₂O₃(s) + SnO₂(s) → In₁.₆₉Sn₀.₁₅O₂.₈₅(s)

Key parameters include:

  • Temperature: Reactions occur between 1,400–1,600°C to ensure complete solid-state diffusion without SnO₂ volatilization [4].
  • Dopant homogeneity: Prolonged milling (6–12 hours) of precursor powders ensures uniform Sn distribution, critical for electrical properties [4].
  • Post-synthesis treatment: Annealing in oxygen atmosphere reduces oxygen vacancies, lowering resistivity to 2–3 Ω·cm [4].

Table 1: Impact of Synthesis Parameters on ITO Properties in Solid-State Reactions

In₂O₃:SnO₂ Ratio (wt%)Reaction Temp. (°C)Resistivity (Ω·cm)Primary Phase
85:151,50020–30Sn-rich secondary
90:101,5502–3In₁.₆₉Sn₀.₁₅O₂.₈₅
95:51,6005–8In₂O₃ dominant

Gas-Phase Deposition Techniques: Energetic vs. Thermal Processes

Gas-phase synthesis leverages high-purity indium and tin precursors under controlled atmospheres. Thermal processes (e.g., chemical vapor deposition, CVD) use moderate temperatures (500–700°C) to decompose precursors like indium acetylacetonate and tetramethyltin onto substrates. This yields films with >90% transmittance but limited stoichiometric control [4].

Energetic processes employ plasma or ion assistance:

  • Plasma-enhanced CVD: Ionizes oxygen/argon gas to enhance precursor dissociation at lower temperatures (300–400°C), improving film density [5].
  • Reactive sputtering: Bombards In-Sn alloy targets with oxygen ions, enabling precise oxygen stoichiometry tuning [1].

Energetic methods achieve superior carrier mobility (35–45 cm²/V·s) due to reduced defect density, whereas thermal processes favor large-area deposition for solar cells [4] [5].

Solution-Processed Synthesis for Scalable Thin-Film Fabrication

Solution-based methods enable low-cost, large-area ITO deposition. Nanoparticle dispersions or sol-gel precursors are formulated for spin-coating, inkjet printing, or spray pyrolysis:

  • Nanoparticle inks: 20–50 nm ITO particles (In₂O₃:SnO₂ = 90:10) dispersed in solvents yield films with 40–50 m²/g surface area after annealing at 450–600°C [4].
  • Sol-gel processing: Indium chloride and tin acetate precursors undergo hydrolysis to form gels, producing films with 85–90% transmittance after curing [4].

Spray pyrolysis optimizes:

  • Substrate temperature: 350–450°C balances organic removal and crystallization.
  • Dopant concentration: 5–10 wt% Sn maximizes conductivity (resistivity ≈ 10⁻³ Ω·cm) [5].

This approach is ideal for flexible electronics and photovoltaic transparent electrodes [4] [5].

Sputtering Target Engineering: Grain Boundary Minimization Strategies

Sputtering targets require high density (>99.2%) and minimal grain boundaries to prevent arcing and particle ejection during deposition. Manufacturing strategies include:

  • Hot isostatic pressing (HIP): Compacts powders at 1,500°C under 100–150 MPa pressure, reducing porosity to <0.5% [1] [2].
  • Dopant segregation control: Rapid cooling after sintering prevents Sn accumulation at grain boundaries, which increases resistivity [2].
  • Rotatable targets: Cylindrical designs (e.g., IN-SNO-05-STR) increase material utilization to >80% and allow thicknesses up to 6 mm [1].

Table 2: Commercial Sputtering Target Specifications for In₁.₆₉Sn₀.₁₅O₂.₈₅

Purity (%)Form FactorDimensionsDensity (g/cm³)Application
99.9 (3N)Planar0.125" thickness, ≤820 mm7.14LCDs, Touch panels
99.999 (5N)Rotatable (bonded)4" diameter, 4000 mm length7.16Flexible OLEDs
99.9999 (6N)Custom step-target100 mm × 200 mm, 5 mm thick7.18Micro-LED displays

Advanced targets support power densities up to 20 W/in² during DC/RF sputtering, enabling deposition rates >100 nm/min [1] [2].

Properties

CAS Number

71243-84-0

Product Name

Indium tin oxide (In1.69Sn0.15O2.85)

IUPAC Name

dioxotin;oxo(oxoindiganyloxy)indigane

Molecular Formula

In2O5Sn

Molecular Weight

428.34 g/mol

InChI

InChI=1S/2In.5O.Sn

InChI Key

LNNWKAUHKIHCKO-UHFFFAOYSA-N

SMILES

O=[In]O[In]=O.O=[Sn]=O

Synonyms

indium tin oxide

Canonical SMILES

O=[In]O[In]=O.O=[Sn]=O

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